molecular formula C9H2F10S B14051810 1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene

1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14051810
M. Wt: 332.16 g/mol
InChI Key: FKGJMGJBYOQEMC-UHFFFAOYSA-N
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Description

1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require elevated temperatures and the use of a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of specialized equipment to handle the highly reactive trifluoromethylating agents is crucial. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using nucleophiles like hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(trifluoromethyl)benzene
  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1,2-Bis(trifluoromethyl)-5-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups on the same benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C9H2F10S

Molecular Weight

332.16 g/mol

IUPAC Name

5-fluoro-1,2-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H2F10S/c10-3-1-4(7(11,12)13)6(8(14,15)16)5(2-3)20-9(17,18)19/h1-2H

InChI Key

FKGJMGJBYOQEMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)SC(F)(F)F)F

Origin of Product

United States

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